Low Off-Target PPARγ Affinity Supports CNS-Selective Medicinal Chemistry Programs
The target compound exhibits negligible affinity for human peroxisome proliferator-activated receptor gamma (PPARγ), a common off-target receptor for many basic amines. In competitive binding assays, 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated an IC50 >50,000 nM and an EC50 >15,000 nM for transactivation activity [1]. This contrasts with many structurally simpler amines that can show PPARγ modulation at lower concentrations, which complicates target validation studies. This data indicates that when used as a building block, the unfunctionalized core does not introduce confounding PPARγ activity, making it a cleaner starting point for CNS-focused SAR exploration.
| Evidence Dimension | Human PPARγ Competitive Binding Affinity |
|---|---|
| Target Compound Data | IC50 >50,000 nM; EC50 >15,000 nM |
| Comparator Or Baseline | Typical PPARγ ligands (e.g., rosiglitazone Ki ≈ 40 nM) |
| Quantified Difference | >1,000-fold lower affinity than potent PPARγ ligands |
| Conditions | Human PPARγ competitive binding assay and transactivation assay |
Why This Matters
Demonstrates minimal off-target liability at PPARγ, reducing the risk of confounding activity in early-stage lead optimization.
- [1] BindingDB. BDBM50109109: 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane. Accessed April 2026. View Source
